

Cellular Targets of J-104871: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of J-104871, a potent and specific inhibitor of farnesyltransferase. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Cellular Target: Farnesyltransferase (FTase)

The primary cellular target of J-104871 is protein farnesyltransferase (FTase), a key enzyme in the post-translational modification of a variety of cellular proteins.[1] FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of target proteins. This process, known as farnesylation, is crucial for the proper subcellular localization and function of these proteins.

J-104871 acts as a farnesyl pyrophosphate (FPP)-competitive inhibitor of FTase.[1] This means that it competes with the natural substrate, FPP, for binding to the enzyme, thereby preventing the farnesylation of FTase substrates. Notably, J-104871 exhibits high selectivity for FTase over other related enzymes, such as protein geranylgeranyltransferase-I (GGTase-I).[1]

Key Downstream Target: Ras Proteins

Among the most critical substrates of FTase are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). These proteins are central regulators of signal transduction pathways that



control cell proliferation, differentiation, and survival. Farnesylation is an absolute requirement for the membrane association and subsequent activation of Ras proteins. By inhibiting FTase, J-104871 effectively blocks Ras processing and prevents its localization to the plasma membrane, thereby inhibiting its signaling functions.[1] The disruption of Ras signaling is a primary mechanism through which J-104871 exerts its anti-proliferative and anti-tumor effects.

Quantitative Data Summary

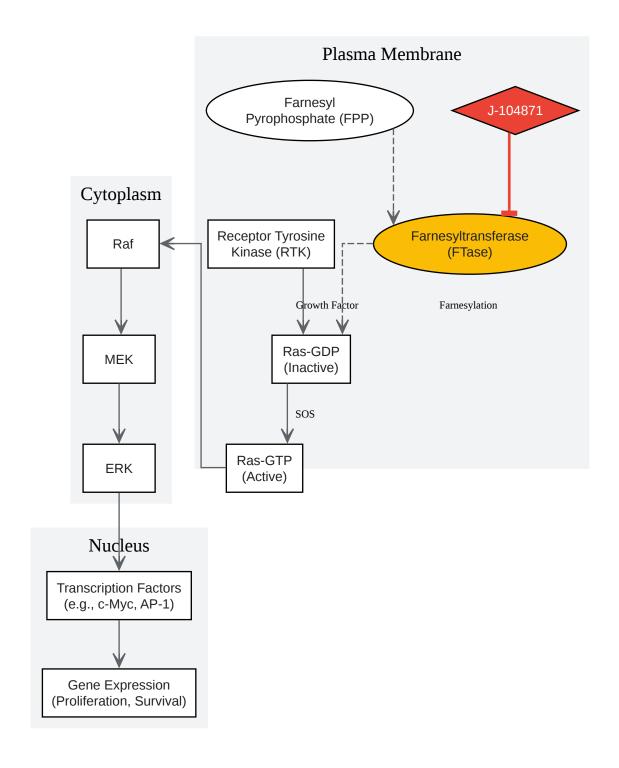
The inhibitory potency of J-104871 has been quantified in both enzymatic and cellular assays. The following table summarizes the key quantitative data available.

Parameter	System	Value	Reference
IC50	Rat Brain Farnesyltransferase	3.9 nM (in the presence of 0.6 μM FPP)	[1]
IC50	Ras Processing in activated H-ras- transformed NIH3T3 cells	3.1 μΜ	[1]

Signaling Pathway Interruption

J-104871's inhibition of Ras farnesylation leads to the downstream blockade of the Rasmitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical cascade that relays extracellular signals to the nucleus to regulate gene expression and is frequently hyperactivated in cancer.





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Caption: The Ras-MAPK signaling pathway and the inhibitory action of J-104871.

Experimental Protocols



Detailed methodologies for key experiments to evaluate the activity of J-104871 are provided below.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of J-104871 on FTase.

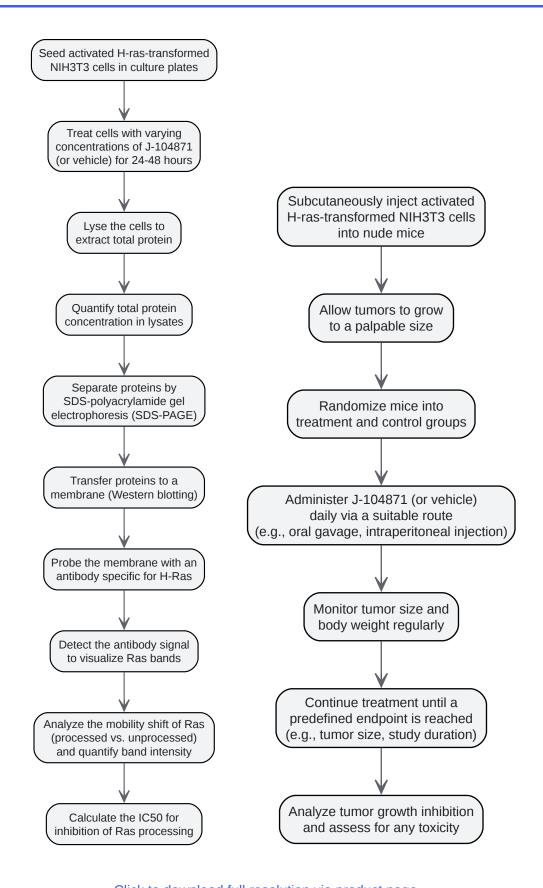


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References

- 1. cdn-links.lww.com [cdn-links.lww.com]
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